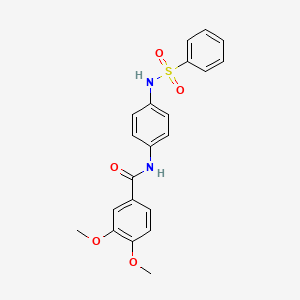

N-(4-benzenesulfonamidophenyl)-3,4-dimethoxybenzamide

Descripción

Propiedades

IUPAC Name |

N-[4-(benzenesulfonamido)phenyl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S/c1-27-19-13-8-15(14-20(19)28-2)21(24)22-16-9-11-17(12-10-16)23-29(25,26)18-6-4-3-5-7-18/h3-14,23H,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYONCVKRTHZIMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzenesulfonamidophenyl)-3,4-dimethoxybenzamide typically involves the following steps:

Formation of the Benzenesulfonamide Intermediate: The initial step involves the reaction of 4-aminobenzenesulfonamide with an appropriate acylating agent to form the benzenesulfonamide intermediate.

Coupling with 3,4-Dimethoxybenzoyl Chloride: The benzenesulfonamide intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-benzenesulfonamidophenyl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-(4-benzenesulfonamidophenyl)-3,4-dimethoxybenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of N-(4-benzenesulfonamidophenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Binding Affinities

The following table summarizes key benzamide derivatives and their reported activities:

Key Observations :

- Substituent Impact : The allylcarbamoyl and chloro groups in N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide confer the highest binding affinity (-6.7 kcal/mol) against MPXV cysteine protease, outperforming sulfonic acid amide derivatives . This highlights the importance of hydrophobic and hydrogen-bonding interactions in antiviral targeting.

- Sulfonamide vs. Sulfonic Acid: While the target compound contains a benzenesulfonamido group, 6-Dimethylaminonaphthene-1-sulfonic acid amide (sulfonic acid derivative) shows lower affinity (-6.0 kcal/mol), suggesting sulfonamides may offer superior target engagement .

Pharmacological Profiles of Benzamide Derivatives

Antiviral Activity

- N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide : Demonstrated potent inhibition of MPXV cysteine protease in computational studies, with a binding energy of -6.7 kcal/mol. Molecular dynamics simulations support its stability in the enzyme active site .

- Comparison with Oleic Acid and Dipentyl Ester: These non-benzamide ligands showed weaker binding (-5.0 to -5.5 kcal/mol), emphasizing the benzamide scaffold's superiority in antiviral design .

Hormonal Modulation

- ADX61623 : Exhibits dual activity on follicular cells: inhibition of FSH-induced cAMP and progesterone at low concentrations (IC₅₀ ~10 nM) but increased estradiol production at high concentrations. This paradoxical effect underscores the complexity of allosteric modulation .

- ADX68692 : Orally active in rats, disrupting the sexual cycle and reducing oocyte maturation. Unlike ADX61623, it also modulates LH receptor activity, enhancing progesterone while suppressing testosterone .

Implications for N-(4-Benzenesulfonamidophenyl)-3,4-dimethoxybenzamide

- Antiviral Potential: The benzenesulfonamido group may enhance binding to viral proteases or polymerases, similar to sulfonamide antibiotics .

- Hormonal or Enzymatic Activity : Analogous to ADX61623, the compound could interact with G-protein-coupled receptors (GPCRs) or steroidogenic enzymes.

- Synthetic Utility : As seen with N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide, it may serve as an intermediate for drugs targeting neurological or metabolic pathways .

Actividad Biológica

N-(4-benzenesulfonamidophenyl)-3,4-dimethoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Information

- IUPAC Name : this compound

- Molecular Formula : C16H18N2O4S

- CAS Number : 325736-03-6

Structural Representation

The compound consists of a sulfonamide group attached to a phenyl ring, which is further substituted with methoxy groups. The structural complexity allows for multiple interactions with biological targets.

This compound exhibits biological activity primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit carbonic anhydrase and other enzymes, which play crucial roles in various physiological processes.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by modulating cytokine production and inhibiting inflammatory pathways.

- Antitumor Activity : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines, possibly through apoptosis induction.

Pharmacological Effects

The pharmacological properties of this compound include:

- Antimicrobial Activity : Exhibits activity against various bacterial strains.

- Analgesic Properties : Demonstrated pain-relieving effects in animal models.

- Antipyretic Effects : Reduces fever in experimental settings.

In Vitro Studies

Recent studies have evaluated the compound's efficacy against specific cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 15.0 | Inhibition of cell proliferation |

These findings indicate that this compound has significant potential as an anticancer agent.

In Vivo Studies

In vivo studies have further confirmed the anti-inflammatory and analgesic properties:

- A study conducted on mice showed a significant reduction in paw edema when treated with the compound compared to control groups.

- Analgesic effects were assessed using the hot plate test, where treated mice exhibited increased pain threshold.

Clinical Implications

While extensive clinical trials are still needed, the preliminary results suggest that this compound could be beneficial in treating conditions such as:

- Chronic pain

- Inflammatory diseases

- Certain types of cancer

Conclusion and Future Directions

This compound is a promising compound with diverse biological activities. Its mechanisms of action suggest potential applications in various therapeutic areas. Future research should focus on:

- Conducting comprehensive clinical trials to evaluate safety and efficacy.

- Exploring its pharmacokinetics and metabolic pathways.

- Investigating potential synergies with other therapeutic agents.

Q & A

Q. Q1. What are the common synthetic routes for preparing N-(4-benzenesulfonamidophenyl)-3,4-dimethoxybenzamide, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves coupling a sulfonamide-containing intermediate (e.g., 4-aminobenzenesulfonamide) with 3,4-dimethoxybenzoyl chloride. Key steps include:

- Acylation : Reacting the amine group of the sulfonamide with benzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.

- Solvent selection : Polar aprotic solvents like dichloromethane or tetrahydrofuran are preferred to stabilize intermediates.

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis.

Q. Yield Optimization :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| THF, 0°C | 65–70 | 95 |

| DCM, RT | 55–60 | 90 |

Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical. Structural confirmation requires -NMR, -NMR, and IR spectroscopy .

Q. Q2. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

Answer:

- -NMR :

- Methoxy protons () appear as singlets at δ 3.85–3.90 ppm.

- Aromatic protons from the sulfonamide-phenyl group show doublets (δ 7.2–7.6 ppm, ).

- IR : Strong absorption bands at 1660–1680 cm (amide C=O) and 1150–1170 cm (sulfonamide S=O).

- Mass Spectrometry : Molecular ion peak [M+H] at m/z ~415 (exact mass depends on substituents).

Q. Distinctive Features :

- Unlike simpler benzamides, the sulfonamide group introduces additional deshielding in NMR and distinct IR bands .

Advanced Research Questions

Q. Q3. What methodologies are used to investigate its biological activity, and how can contradictory data across studies be resolved?

Answer:

- In vitro Assays :

- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) with IC calculations.

- Antimicrobial Activity : Broth microdilution (MIC values against Gram+/Gram– bacteria).

- Data Contradictions :

Q. Case Study :

| Study | IC (μM) | Assay Conditions |

|---|---|---|

| A | 12.5 | pH 7.4, 1% DMSO |

| B | 28.3 | pH 6.8, 2% DMSO |

Q. Q4. How do structural modifications (e.g., methoxy vs. hydroxy groups) impact its pharmacokinetic properties?

Answer:

- Lipophilicity : Methoxy groups increase logP (e.g., logP = 2.8 vs. 1.5 for hydroxy analogs), enhancing membrane permeability.

- Metabolic Stability : Hydroxy groups are prone to glucuronidation, reducing half-life.

- Solubility : Dimethoxy derivatives show lower aqueous solubility (<0.1 mg/mL) compared to polar analogs.

Q. Comparative Data :

| Derivative | logP | Solubility (mg/mL) | t (h) |

|---|---|---|---|

| 3,4-Dimethoxy | 2.8 | 0.08 | 4.2 |

| 4-Hydroxy | 1.5 | 1.2 | 1.8 |

Computational modeling (e.g., QSAR) and in vitro hepatic microsome assays are used to validate these trends .

Q. Q5. What computational strategies are employed to predict its binding modes with biological targets (e.g., enzymes, receptors)?

Answer:

- Molecular Docking : AutoDock Vina or Glide to simulate interactions with targets like acetylcholinesterase or viral proteases.

- MD Simulations : GROMACS for assessing binding stability (e.g., RMSD < 2 Å over 100 ns).

- Key Interactions :

- Sulfonamide S=O forms hydrogen bonds with catalytic residues (e.g., His447 in AChE).

- Methoxy groups engage in hydrophobic packing within active sites.

Q. Q6. How can researchers address challenges in scaling up synthesis without compromising stereochemical integrity?

Answer:

- Process Optimization :

- Replace column chromatography with crystallization (e.g., ethanol/water mixtures).

- Use flow chemistry for controlled acylation reactions.

- Quality Control :

- In-line PAT (Process Analytical Technology) tools (e.g., FTIR) monitor reaction progress.

- Chiral HPLC ensures enantiomeric purity (>99% ee) .

Methodological Guidelines

Q. Q7. What analytical techniques are recommended for stability studies under varying pH and temperature conditions?

Answer:

- Forced Degradation :

- Acid/Base Hydrolysis (0.1N HCl/NaOH, 70°C, 24h).

- Oxidative Stress (3% HO, 48h).

- Analysis :

- HPLC-PDA to detect degradation products (e.g., sulfonic acid derivatives).

- LC-MS for structural elucidation of impurities.

Q. Stability Profile :

| Condition | Degradation (%) | Major Impurity |

|---|---|---|

| pH 1.2 | 15 | Des-methoxy |

| pH 10 | 30 | Sulfonic acid |

Q. Q8. How should researchers design SAR studies to optimize bioactivity while minimizing toxicity?

Answer:

- Stepwise Modification :

- Core Structure : Retain sulfonamide and benzamide moieties for target binding.

- Substituent Screening : Test halogens (Cl, F), alkyl chains, or heterocycles at the phenyl ring.

- Toxicity Assays :

- HepG2 cell viability (MTT assay).

- hERG inhibition screening (patch-clamp electrophysiology).

Q. SAR Example :

| Derivative | IC (μM) | HepG2 IC (μM) |

|---|---|---|

| 4-Cl | 8.2 | 45 |

| 4-OCH | 12.5 | >100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.